Methyl 3-formyl-2-hydroxy-5-methoxybenzoate
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Overview
Description
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol It is a derivative of benzoic acid and features a formyl group, a hydroxyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 2-hydroxy-5-methoxybenzoate using formylating agents such as formic acid or formic anhydride under acidic conditions . The reaction typically requires a catalyst like sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 3-carboxy-2-hydroxy-5-methoxybenzoate.
Reduction: Methyl 3-hydroxymethyl-2-hydroxy-5-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 3-formyl-2-hydroxy-5-methoxybenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The formyl group can act as an electrophile, participating in reactions with nucleophiles in the body .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-5-methoxybenzoate
- Methyl 2-formyl-5-hydroxy-3-methoxybenzoate
- Methyl 5-formyl-2-methoxybenzoate
Uniqueness
Compared to similar compounds, it offers a unique combination of formyl, hydroxyl, and methoxy groups, making it valuable for specific synthetic and research purposes .
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 3-formyl-2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-14-7-3-6(5-11)9(12)8(4-7)10(13)15-2/h3-5,12H,1-2H3 |
InChI Key |
HEBGQYDYGDWUDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)O)C=O |
Origin of Product |
United States |
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